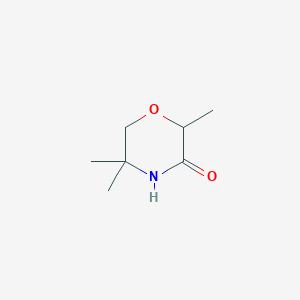

2,5,5-Trimethylmorpholin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5,5-Trimethylmorpholin-3-one is an organic compound with the molecular formula C₇H₁₃NO₂ It is a derivative of morpholine, a heterocyclic amine, and features a morpholine ring substituted with three methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,5-Trimethylmorpholin-3-one typically involves the reaction of ethylpyruvate with 2-amino-2-methylpropanol. The reaction proceeds through a cyclization process, forming the morpholine ring. The reaction conditions generally include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,5,5-Trimethylmorpholin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Uses

The compound has been investigated for its potential in treating neurological disorders such as Alzheimer's disease and type 2 diabetes. Research indicates that derivatives of 2,5,5-trimethylmorpholin-3-one can act as inhibitors of β-secretase (BACE1) and BACE2, enzymes implicated in the formation of amyloid plaques associated with Alzheimer's disease. Inhibition of these enzymes may help reduce the levels of amyloid-beta peptides in the brain, thus offering a therapeutic route for managing Alzheimer's disease .

Furthermore, studies have shown that these compounds can also be beneficial in managing metabolic disorders by regulating insulin secretion and preserving pancreatic β-cell mass in diabetic patients .

Antidepressant Properties

Morpholine derivatives have been explored for their antidepressant effects. Some studies suggest that they may alleviate symptoms associated with mood disorders by enhancing the efficacy of traditional antidepressants or acting as standalone treatments .

Materials Science

Polymer Chemistry

In materials science, this compound serves as an important intermediate in the synthesis of various polymers and resins. Its unique structure allows it to participate in polymerization reactions, contributing to the development of materials with enhanced thermal stability and mechanical properties. This application is particularly relevant in the production of coatings and adhesives that require high performance under varying environmental conditions .

Agricultural Chemistry

Pesticide Development

The compound has also found applications in agricultural chemistry as a precursor for developing novel pesticides. Its ability to modify biological pathways makes it a candidate for creating agrochemicals that can effectively manage pest populations while minimizing environmental impact .

Case Studies

To illustrate the practical applications of this compound, several case studies can be highlighted:

- Alzheimer's Disease Research : A study examined the effects of a specific morpholine derivative on amyloid plaque formation in transgenic mouse models. The results indicated a significant reduction in plaque deposition when treated with the compound, suggesting its potential role as a therapeutic agent .

- Diabetes Management : Clinical trials have tested the efficacy of BACE inhibitors derived from this compound on insulin regulation in pre-diabetic patients. The outcomes demonstrated improved insulin sensitivity and β-cell function post-treatment .

- Material Development : A research project focused on synthesizing a new class of thermosetting polymers using this compound as a curing agent. The resulting materials exhibited superior mechanical properties and thermal resistance compared to conventional polymers .

Wirkmechanismus

The mechanism of action of 2,5,5-Trimethylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Morpholine: A simpler analog without the methyl substitutions.

2-Hydroxy-2,5,5-trimethylmorpholin-3-one: A hydroxylated derivative.

2,2,6-Trimethylmorpholine: Another derivative with different substitution patterns.

Uniqueness

2,5,5-Trimethylmorpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Biologische Aktivität

2,5,5-Trimethylmorpholin-3-one is a morpholine derivative that has garnered attention in various fields of pharmacological research due to its potential biological activities. This compound exhibits a range of effects on neurotransmitter systems and has been explored for its therapeutic applications, particularly in the context of neuropharmacology and cardiovascular health.

This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound's molecular formula is C8H15NO, and it features a morpholine ring with three methyl groups at the 2 and 5 positions. This structural arrangement is crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes within the body:

- Dopamine and Norepinephrine Uptake Inhibition : Research indicates that this compound acts as an inhibitor of dopamine (DA) and norepinephrine (NE) uptake. In vitro studies have shown that certain analogues of this compound exhibit enhanced potency in inhibiting DA and NE uptake compared to standard reference compounds like (S,S)-hydroxybupropion .

- Nicotinic Acetylcholine Receptor (nAChR) Antagonism : The compound has been identified as a noncompetitive antagonist at nAChRs, particularly the α4β2 subtype. This antagonism plays a role in modulating nicotine-induced behaviors in animal models .

In Vitro Studies

Table 1 summarizes the potency of various analogues of this compound in inhibiting neurotransmitter uptake:

| Compound | IC50 (nM) for DA Uptake | IC50 (nM) for NE Uptake | IC50 (nM) for 5HT Uptake |

|---|---|---|---|

| (S,S)-5a | 44 | ~200 | ~1800 |

| (S,S)-5b | 12 | 19 | 300 |

| (S,S)-4a | ~100 | ~300 | ~400 |

These results indicate that modifications to the morpholine structure can significantly enhance the inhibitory effects on DA and NE uptake while affecting serotonin uptake differently .

In Vivo Studies

In vivo studies have demonstrated that certain analogues of this compound can effectively antagonize nicotine-induced effects such as hypomobility and hypothermia in mice. The most potent compounds showed significant improvements in behavioral responses associated with nicotine administration .

Case Studies

A notable study investigated the cardiovascular implications of thrombin inhibitors related to morpholine derivatives. The findings suggested that compounds similar to this compound could play a role in managing thromboembolic diseases by modulating thrombin activity . These results highlight the potential for developing therapeutics targeting coagulation pathways.

Eigenschaften

IUPAC Name |

2,5,5-trimethylmorpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-6(9)8-7(2,3)4-10-5/h5H,4H2,1-3H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMCLHKHYDHLHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(CO1)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.